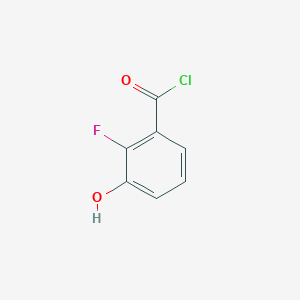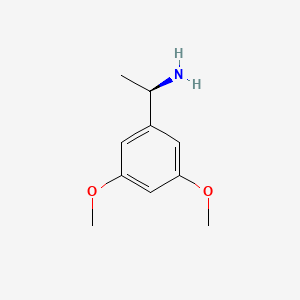
3-FLUORO-4-METHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-4-METHYLBENZAMIDE is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and PET Imaging
Positron Emission Tomography Ligand Development : A study focused on developing a novel PET ligand, 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This compound demonstrated promising in vitro and in vivo binding to mGluR1, making it a potential tool for in vivo evaluation of mGluR1 in various neurological conditions (Yamasaki et al., 2011).
Imaging for Metabotropic Glutamate Receptor : Another study evaluated the utility of [18F]FITM, a similar compound, as a PET ligand for imaging mGluR1 in rat and monkey brains. This study found high uptake of the radioactivity in various brain regions, suggesting its utility in determining the regional distribution and density of mGluR1 (Yamasaki et al., 2012).
Chemical Synthesis and Modification
Iron-Catalyzed Fluorination : A study described a mild, iron-catalyzed fluorination process of benzylic, allylic, and unactivated C-H bonds. N-fluoro-2-methylbenzamides underwent chemoselective fluorine transfer to yield fluorides. This method demonstrates broad substrate scope and functional group tolerance (Groendyke et al., 2016).
Intramolecular Hydrogen Bonding in Arylamide Oligomers : A computational and experimental study on ortho-fluoro- and ortho-chloro-N-methylbenzamide demonstrated that the -F substituent can be used to fine-tune the rigidity of the oligomer backbone, affecting its shape and flexibility (Galan et al., 2009).
Pharmacological Evaluation
Novel GPR52 Agonists : The design and synthesis of 4-azolyl-benzamide derivatives as novel GPR52 agonists, including compounds with 3-fluoro-5-(trifluoromethyl)benzyl and 2-methylbenzamide, were explored for their potential in treating psychiatric disorders (Tokumaru et al., 2017).
Synthesis of Androgen Receptor Antagonists : A study on the synthesis of MDV3100, a potent androgen receptor antagonist, involved the synthesis of intermediates like 4-amino-2-fluoro-N-methylbenzamide, demonstrating the role of fluoro-benzamides in medicinal chemistry (Zhi-yu, 2012).
Sigma Receptor Ligands for PET Imaging : Research on fluorinated halobenzamides, including 4-fluoro-substituted benzamides, has shown high affinity for sigma-1 receptors, indicating their potential use in PET imaging to study tissues containing these receptors (Dence et al., 1997).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Properties
| { "Design of Synthesis Pathway": "The synthesis pathway for 3-FLUORO-4-METHYLBENZAMIDE involves the introduction of a fluorine atom onto a benzene ring, followed by the addition of a methyl group and an amide functional group.", "Starting Materials": [ "4-nitrobenzoic acid", "potassium fluoride", "methyl iodide", "thionyl chloride", "ammonia" ], "Reaction": [ { "Step 1": "4-nitrobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoic acid." }, { "Step 2": "4-chlorobenzoic acid is then reacted with potassium fluoride and a catalytic amount of copper(I) iodide to introduce the fluorine atom and form 3-fluoro-4-chlorobenzoic acid." }, { "Step 3": "3-fluoro-4-chlorobenzoic acid is then reacted with methyl iodide and a base such as potassium carbonate to introduce the methyl group and form 3-fluoro-4-methylbenzoic acid." }, { "Step 4": "Finally, 3-fluoro-4-methylbenzoic acid is reacted with ammonia to introduce the amide functional group and form 3-FLUORO-4-METHYLBENZAMIDE." } ] } | |
CAS No. |
175277-86-8 |
Molecular Formula |
C8H9FN2O |
Molecular Weight |
168.17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)


